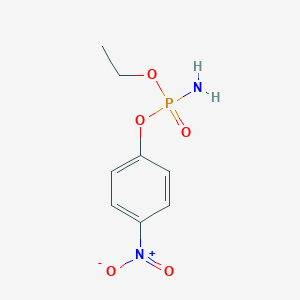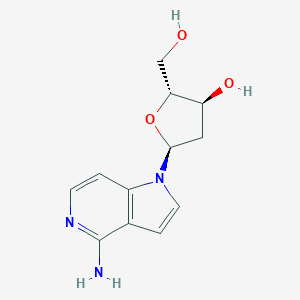
2-Ddad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-3,7-dideazaadenosine is a modified nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is structurally similar to adenosine but lacks nitrogen atoms at positions 3 and 7 of the purine ring, which are replaced by carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,7-dideazaadenosine typically involves the glycosylation of a pyrrole precursor. One common method starts with 1H-Pyrrolo[3,2-c]pyridine, which undergoes chlorination to form 4,6-dichloro-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl] intermediate. This intermediate is then subjected to deprotection and further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-3,7-dideazaadenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
2’-Deoxy-3,7-dideazaadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
科学的研究の応用
2’-Deoxy-3,7-dideazaadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an antiviral and anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’-Deoxy-3,7-dideazaadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes such as adenosine deaminase, affecting purine metabolism and signaling pathways . This inhibition can lead to altered cellular functions, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: Similar in structure but contains nitrogen atoms at positions 3 and 7.
3,7-Dideazaadenosine: Lacks the 2’-deoxy modification but shares the absence of nitrogen atoms at positions 3 and 7.
2’-Deoxy-3,7-dideazaguanosine: Another modified nucleoside with similar structural changes.
Uniqueness
2’-Deoxy-3,7-dideazaadenosine is unique due to its combined modifications at the 2’ position and the 3 and 7 positions of the purine ring. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
114915-06-9 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC名 |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
InChIキー |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Key on ui other cas no. |
114915-06-9 |
同義語 |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


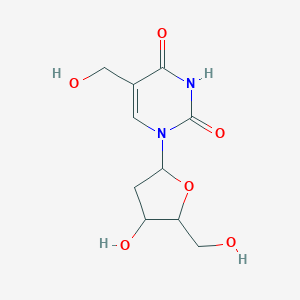
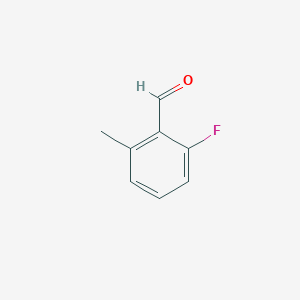
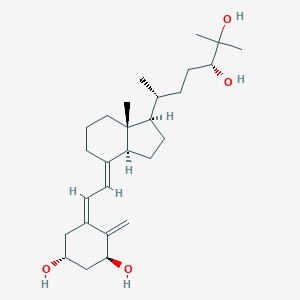
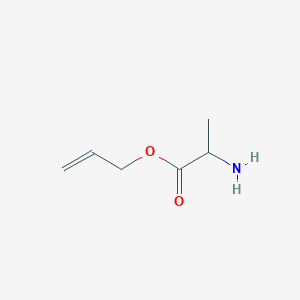
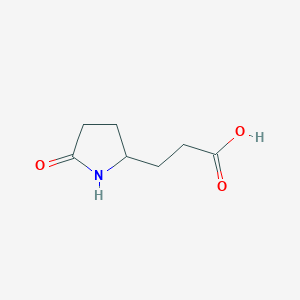
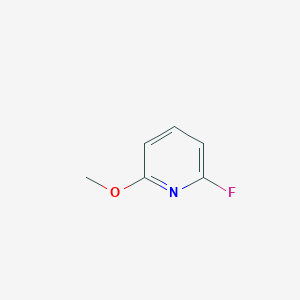
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)

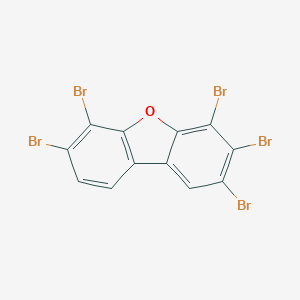
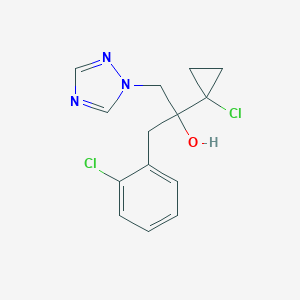
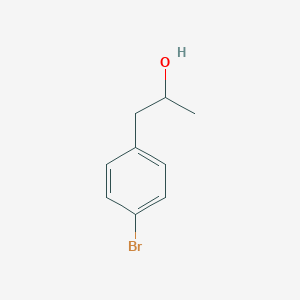
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
